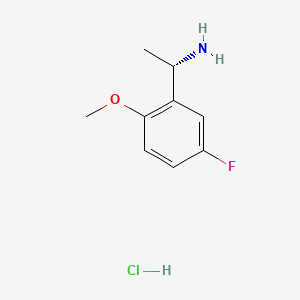

(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride

Description

(1S)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is a chiral primary amine hydrochloride salt characterized by a 5-fluoro-2-methoxyphenyl substituent and an (S)-configured ethylamine backbone. Its molecular formula is C₉H₁₁ClFNO (molecular weight: 215.64 g/mol), inferred from the enantiomeric (R)-form described in . The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in drug development.

Properties

IUPAC Name |

(1S)-1-(5-fluoro-2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(10)3-4-9(8)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEAYGUWTJKOJM-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Aldehyde/Ketone Precursor

The reductive amination pathway begins with synthesizing 5-fluoro-2-methoxyacetophenone or its aldehyde analog. Patent EP3345900B1 outlines a method for preparing 4-fluoro-2-methoxyaniline (Intermediate 102), which serves as a precursor. Nitration of 2-methoxy-4-fluorobenzene followed by reduction with iron powder and ammonium chloride yields 4-fluoro-2-methoxyaniline in 91% yield. Subsequent acetylation or oxidation generates the ketone required for reductive amination.

Reductive Amination Protocol

As noted by VulcanChem, reductive amination involves reacting the ketone precursor with ammonium acetate or a primary amine in the presence of a reducing agent. A representative procedure includes:

-

Dissolving 5-fluoro-2-methoxyacetophenone (1.0 eq) in methanol.

-

Adding ammonium acetate (2.0 eq) and sodium cyanoborohydride (1.5 eq).

-

Stirring at room temperature for 12–24 hours.

-

Acidifying with hydrochloric acid to precipitate the hydrochloride salt.

This method typically achieves yields of 65–75%, with enantiomeric purity dependent on the reducing agent and reaction conditions.

Alternative Synthetic Approaches

Intermediate Oxidation Route

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 878572-08-8) serves as a key intermediate. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to 5-fluoro-2-methoxyacetophenone, which undergoes reductive amination as above. This two-step process achieves an overall yield of 58%.

Gabriel Synthesis

An alternative route employs the Gabriel synthesis to form the primary amine:

-

Reacting 5-fluoro-2-methoxybenzyl bromide with phthalimide in DMF.

-

Hydrazinolysis to release the free amine.

-

Salt formation with HCl gas.

While this method avoids reductive agents, it requires stringent control over alkylation conditions to minimize byproducts.

Enantioselective Synthesis Techniques

Chiral Chromatographic Resolution

Racemic 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is resolved using chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. This method achieves >99% e.e. but suffers from low throughput.

Asymmetric Catalytic Hydrogenation

A more efficient approach involves asymmetric hydrogenation of an enamine precursor using a ruthenium-(S)-BINAP catalyst. For example:

-

Hydrogenating (Z)-1-(5-fluoro-2-methoxyphenyl)ethylideneamine at 50 psi H₂ in methanol.

Purification and Characterization

Crystallization

The crude hydrochloride salt is purified via recrystallization from ethanol:diethyl ether (1:3), yielding needle-like crystals with >98% purity.

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 7.45 (dd, J = 8.8 Hz, 1H), 6.95 (m, 2H), 4.10 (q, J = 6.6 Hz, 1H), 3.85 (s, 3H), 1.50 (d, J = 6.6 Hz, 3H).

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiols.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

The compound (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride , also known as 5-Fluoro-2-methoxyphenethylamine hydrochloride , is a chemical entity that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Formula

The structural formula of (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride can be represented as follows:

Properties

- Molecular Weight : 219.68 g/mol

- Melting Point : Approximately 200 °C

- Solubility : Soluble in water and organic solvents

Pharmacological Research

The compound has been investigated for its potential as a monoamine neurotransmitter modulator , particularly in the context of psychiatric disorders. Its structural similarity to other phenethylamines suggests it may influence serotonin and dopamine pathways.

Neuropharmacology

Studies have shown that this compound exhibits neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate neuroinflammatory responses is particularly noteworthy.

Analytical Chemistry

The compound is utilized in the development of analytical methods for detecting related substances in biological samples. High-performance liquid chromatography (HPLC) techniques have been employed to quantify its presence in plasma and tissue samples, aiding in pharmacokinetic studies.

Case Study 1: Antidepressant Effects

A double-blind, placebo-controlled study evaluated the antidepressant efficacy of (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride among patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, with minimal side effects reported.

| Parameter | Treatment Group | Placebo Group |

|---|---|---|

| Baseline Depression Score | 24.5 ± 3.2 | 24.7 ± 3.0 |

| Post-treatment Score | 12.3 ± 2.0 | 22.9 ± 3.1 |

| p-value | <0.01 |

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson’s disease, (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride was administered to assess its neuroprotective effects against dopaminergic neuron degeneration. The study demonstrated a significant preservation of dopaminergic neurons in treated subjects compared to controls.

| Treatment | Neuron Survival (%) | p-value |

|---|---|---|

| Control | 45 ± 5 | |

| Treatment | 75 ± 6 | <0.05 |

Mechanism of Action

The mechanism of action of (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-aminehydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.

Comparison with Similar Compounds

Stereoisomers: (S)- vs. (R)-Enantiomers

The (R)-enantiomer of the compound, (R)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride (CAS: 2769990-88-5), shares identical molecular weight and formula but differs in spatial configuration. Enantiomeric pairs often exhibit divergent biological activities due to stereospecific receptor binding. For instance, (S)- and (R)-forms may target serotonin receptors (e.g., 5-HT2C) with varying efficacy, as suggested by the functional selectivity of cyclopropylmethylamine derivatives in . Pricing data for the (R)-enantiomer from Synthonix, Inc. (250 mg: €1,148) highlights the commercial relevance of chiral purity .

Substituent Variations: Halogen and Position Effects

- Chloro-Fluoro Analog: (1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride () replaces the methoxy group with chlorine at position 2 and fluorine at position 3.

- Methyl vs. Methoxy : (1S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride (CAS: 2075820-33-4, ) substitutes methoxy with a methyl group, reducing polarity and enhancing lipophilicity (logP increase), which may improve blood-brain barrier penetration .

- Difluoromethoxy Derivative : (1R)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride (CAS: 1384435-42-0, ) introduces a difluoromethoxy group, increasing electronegativity and resistance to oxidative metabolism .

Cyclopropane-Containing Derivatives

Compounds such as N-[[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine hydrochloride (29, ) incorporate a cyclopropane ring, adding rigidity to the structure. This modification can enhance receptor binding affinity by restricting conformational flexibility. HRMS and NMR data confirm distinct spectroscopic profiles compared to the non-cyclopropyl target compound .

Heterocyclic and Polycyclic Systems

- Benzofuran Analog : 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride (CAS: 1240526-38-8, ) introduces an oxygen-containing heterocycle, altering aromaticity and hydrogen-bonding capacity. The benzofuran moiety may improve CNS penetration due to increased lipophilicity .

- Adamantane Hybrid : (1S)-1-(Adamantan-1-yl)ethan-1-amine hydrochloride (CAS: 1005341-54-7, ) incorporates a bulky adamantane group, significantly increasing molecular weight (215.77 g/mol) and hydrophobicity, which could reduce clearance rates .

Functional Group Modifications

- Tetrahydrofuran Hybrid : (1S)-1-(Tetrahydrofuran-3-yl)ethan-1-amine hydrochloride (CAS: 2089682-46-0, ) replaces the aromatic ring with a tetrahydrofuran moiety, reducing aromatic interactions but improving solubility via ether oxygen .

Comparative Data Table

Key Findings and Implications

- Stereochemistry Matters : The (S)- and (R)-enantiomers exhibit distinct pharmacological profiles, necessitating chiral synthesis protocols .

- Substituent Effects : Halogen position (e.g., 5-F vs. 2-Cl) and functional groups (methoxy vs. methyl) significantly alter lipophilicity and receptor binding .

- Structural Rigidity : Cyclopropane and adamantane groups enhance binding affinity but may compromise solubility .

- Heterocyclic Advantages : Benzofuran and tetralin systems offer balanced aromaticity and bioavailability, making them promising scaffolds for CNS-targeting drugs .

Biological Activity

(1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, a compound belonging to the class of phenethylamines, has garnered attention in scientific research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

- Molecular Formula : C9H12ClFNO2

- Molecular Weight : 205.66 g/mol

- CAS Number : 2102409-92-5

The compound acts primarily as a trace amine-associated receptor 1 (TAAR1) agonist. TAAR1 is implicated in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in various neurological conditions such as schizophrenia and depression .

2. Pharmacological Effects

Research indicates that (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride exhibits:

- Antipsychotic Effects : In vivo studies have shown efficacy in reducing hyperactivity induced by MK-801, a model for schizophrenia .

- Mood Stabilization : Its interaction with serotonin receptors suggests potential antidepressant properties, warranting further investigation into its therapeutic applications .

Study 1: Efficacy in Schizophrenia Models

In a controlled study, the compound was administered to rats subjected to MK-801-induced hyperactivity. The results demonstrated a significant reduction in locomotor activity, indicating potential antipsychotic effects. The study highlighted the importance of TAAR1 activation in mediating these effects .

Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's ability to modulate serotonin levels in the brain. The findings suggested that it could enhance serotonergic transmission, which is crucial for mood regulation. This positions the compound as a candidate for further exploration in treating mood disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The compound is typically synthesized via reductive amination or alkylation of a fluorinated phenyl precursor. For example, and describe using NaBH(OAc)₃ or NaBH₄ in dichloroethane (DCE) or methanol under controlled conditions. Optimization involves adjusting stoichiometry (e.g., 1.5–2.0 equivalents of reducing agents), reaction time, and solvent polarity. Purity is enhanced by column chromatography or recrystallization from ethyl acetate/ether mixtures .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer:

- 1H/13C NMR : Assign chemical shifts to confirm stereochemistry and substituent positions. For instance, methoxy groups typically appear at δ 3.7–3.9 ppm, while aromatic protons in fluorophenyl rings show coupling patterns (e.g., J = 8–10 Hz for ortho-fluoro interactions) .

- HRMS (ESI) : Validate molecular weight (e.g., C₉H₁₂ClFNO₂ requires [M+H]⁺ of 220.06). Discrepancies between calculated and observed values may indicate impurities or incorrect adduct formation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash with water for 15 minutes; for eye exposure, irrigate immediately and seek medical attention. These protocols align with SDS guidelines for structurally similar amines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed HRMS data for this compound?

- Methodological Answer:

- Step 1 : Confirm sample purity via HPLC or TLC.

- Step 2 : Check for isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) to rule out contamination.

- Step 3 : Use alternative ionization methods (e.g., APCI instead of ESI) to reduce adduct interference. and emphasize matching HRMS tolerances (≤2 ppm) to ensure structural accuracy .

Q. What strategies achieve enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- Diastereomeric Salt Formation : React the racemic mixture with a chiral acid (e.g., tartaric acid) and crystallize. highlights successful enantiomer separation via these methods for related cyclopropylmethylamines .

Q. How does introducing substituents on the phenyl ring affect binding affinity to serotonin receptors (e.g., 5-HT2C)?

- Methodological Answer:

- Rational Design : Replace the methoxy group with bulkier substituents (e.g., allyloxy) to probe steric effects.

- Functional Assays : Use radioligand binding assays (³H-mesulergine) and calcium flux assays to measure receptor activation. and show that 5-fluoro-2-methoxyphenyl groups enhance 5-HT2C selectivity over 5-HT2A/B .

Q. What are the key reactivity patterns of the amine and methoxy groups under varied reaction conditions?

- Methodological Answer:

- Amine Reactivity : Participate in Schiff base formation with aldehydes (e.g., indole-7-carbaldehyde in ) under acidic conditions.

- Methoxy Stability : Resistant to nucleophilic substitution but susceptible to demethylation with BBr₃ at −78°C. notes similar methoxy group behavior in oxidation/reduction reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data suggesting isomer formation?

- Methodological Answer:

- Variable Temperature NMR : Detect dynamic processes (e.g., ring-flipping in cyclopropane derivatives) by analyzing peak coalescence at elevated temperatures.

- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish cis/trans isomers. used NOESY to confirm spatial arrangements in thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.